17-Hydroxy-19-norpregn-20-yne-3,6-dione
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Description
Synthesis Analysis
Synthesis of structurally related steroids often involves complex chemical reactions, including the hypoiodite reaction, Henbest acetylation, and oxidation processes. For example, Kirk and Yeoh (1983) describe the synthesis of 19,21-dihydroxypregn-4-ene-3,20-dione, a compound with similarities to 17-Hydroxy-19-norpregn-20-yne-3,6-dione, through a series of reactions starting from 3β-acetoxypregn-5-en-20-one (Kirk & Yeoh, 1983). These methods highlight the complex steps involved in synthesizing such compounds, including protection and deprotection of functional groups and the strategic introduction of specific functional groups to achieve the desired structure.
Molecular Structure Analysis
The molecular structure of steroids is crucial in determining their biological activity. Techniques such as X-ray crystallography provide detailed insights into the stereochemistry and conformation of these molecules. Weeks et al. (1976) determined the crystal and molecular structure of a closely related compound, shedding light on the configuration at crucial carbon atoms and the overall 3D orientation of the molecule (Weeks et al., 1976). Such analyses are essential for understanding the interaction of these molecules with biological targets.
Chemical Reactions and Properties
Steroids undergo various chemical reactions that modify their structure and function. Reactions such as epoxidation, hydroxylation, and acylation are common and serve to introduce new functional groups or modify existing ones, impacting the molecule's biological activities. The synthesis and study of derivatives like 16-methylene-17α-hydroxy-19-norpregn-4-ene-3,20-dione demonstrate how structural modifications influence the properties and potential applications of these compounds (Fang-Yao Li et al., 1997).
Physical Properties Analysis
The physical properties of steroids, including their crystalline structure, melting points, and solubility, are influenced by their molecular structure. These properties are crucial for their formulation and application in various fields. X-ray crystallography studies provide insights into the crystal structure and stability of these compounds, offering a basis for understanding their behavior in different environments.
Chemical Properties Analysis
The chemical properties of steroids, such as their reactivity, stability under various conditions, and interactions with other molecules, are central to their utility in research and application. Studies on the chemoselective reactions and synthesis of novel steroid derivatives expand the understanding of these properties, enabling the development of compounds with tailored functionalities for specific applications (J. Bull & Lynne H Steer, 1991).
Scientific Research Applications
Phosphonic Acid: Preparation and Applications
Phosphonic acid, characterized by its unique bonding of a phosphorus atom with three oxygen atoms and one carbon atom, finds applications across bioactive properties (as drugs or pro-drugs), bone targeting, design of supramolecular or hybrid materials, surface functionalization, analytical purposes, medical imaging, and as phosphoantigen. These diverse applications cover fields such as chemistry, biology, and physics, highlighting the compound's utility in various research projects (Sevrain et al., 2017).
Hydroxy Acids in Cosmetic and Therapeutic Formulations
Hydroxy acids (HAs), including α-hydroxy acids, β-hydroxy acids, polyhydroxy acids, and bionic acids, are utilized in cosmetic and therapeutic formulations for their beneficial effects on the skin. Their applications span treating photoaging, acne, ichthyosis, rosacea, pigmentation disorders, and psoriasis. The safety evaluation of these compounds, especially regarding their prolonged use on sun-exposed skin, is crucial, illustrating the compound's significance in dermatological applications (Kornhauser et al., 2010).
4-Hydroxy-2,3-nonenal: A Signal for Cell Function and Differentiation
4-Hydroxy-2,3-nonenal (HNE), a biologically active product of lipid peroxidation, indicates oxidative stress-related injury but also acts as a biological signal modulating chemotaxis, signal transduction, gene expression, cell proliferation, and differentiation. This highlights the compound's role in both pathological conditions and normal biological signaling processes (Dianzani et al., 1999).
Hydroxyapatite: Synthesis, Functionalization, and Biomedical Applications
Hydroxyapatite (HA), resembling natural bone in structure and composition, is widely used in bone tissue regeneration and as a carrier in drug delivery systems. Advances in HA's synthesis, functionalization, and applications in biomedical fields, including implants, drug delivery, and ceramic materials, underscore its importance in research and clinical applications (Haider et al., 2017).
properties
IUPAC Name |
(13S)-17-ethynyl-17-hydroxy-13-methyl-2,4,5,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O3/c1-3-20(23)9-7-17-15-11-18(22)16-10-12(21)4-5-13(16)14(15)6-8-19(17,20)2/h1,13-17,23H,4-11H2,2H3/t13?,14?,15?,16?,17?,19-,20?/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOFXBUQCWJKXKJ-RHEVUYGUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C4CCC(=O)CC4C(=O)CC3C1CCC2(C#C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC3C4CCC(=O)CC4C(=O)CC3C1CCC2(C#C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
17-Hydroxy-19-norpregn-20-yne-3,6-dione |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.